molecular formula C18H23NO5 B13450052 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-bis(2-methylpropoxy)-4-oxo- CAS No. 53776-45-7

3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-bis(2-methylpropoxy)-4-oxo-

Cat. No.: B13450052
CAS No.: 53776-45-7
M. Wt: 333.4 g/mol
InChI Key: CSEPFVXJYRWNMR-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-bis(2-methylpropoxy)-4-oxo- is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-bis(2-methylpropoxy)-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial for achieving the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products depend on the specific reaction and conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, contributing to drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be studied for its efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-bis(2-methylpropoxy)-4-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with distinct properties.

Uniqueness

Compared to similar compounds, 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-bis(2-methylpropoxy)-4-oxo- stands out due to its specific substitutions and functional groups. These modifications may enhance its biological activity or alter its chemical reactivity, making it a valuable compound for further research and application.

Properties

CAS No.

53776-45-7

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C18H23NO5/c1-10(2)8-23-15-5-12-14(6-16(15)24-9-11(3)4)19-7-13(17(12)20)18(21)22/h5-7,10-11H,8-9H2,1-4H3,(H,19,20)(H,21,22)

InChI Key

CSEPFVXJYRWNMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC(C)C

Origin of Product

United States

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